Simendan Simendan Simendan is under investigation in clinical trial NCT00527059 (Renal Effects of Levosimendan in Patients Admitted With Acute Decompensated Heart Failure).
A hydrazone and pyridazine derivative; the levo-form is a phosphodiesterase III inhibitor, calcium-sensitizing agent, and inotropic agent that is used in the treatment of HEART FAILURE.
Brand Name: Vulcanchem
CAS No.: 131741-08-7
VCID: VC20894519
InChI: InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)
SMILES: CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Molecular Formula: C14H12N6O
Molecular Weight: 280.28 g/mol

Simendan

CAS No.: 131741-08-7

Cat. No.: VC20894519

Molecular Formula: C14H12N6O

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

Simendan - 131741-08-7

Specification

Description Simendan is under investigation in clinical trial NCT00527059 (Renal Effects of Levosimendan in Patients Admitted With Acute Decompensated Heart Failure).
A hydrazone and pyridazine derivative; the levo-form is a phosphodiesterase III inhibitor, calcium-sensitizing agent, and inotropic agent that is used in the treatment of HEART FAILURE.
CAS No. 131741-08-7
Molecular Formula C14H12N6O
Molecular Weight 280.28 g/mol
IUPAC Name 2-[[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]hydrazinylidene]propanedinitrile
Standard InChI InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)
Standard InChI Key WHXMKTBCFHIYNQ-UHFFFAOYSA-N
SMILES CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Canonical SMILES CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator